molecular formula C19H17NO4 B15030050 (3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B15030050
M. Wt: 323.3 g/mol
InChI Key: ULEZAMHVWYJQCS-BOPFTXTBSA-N
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Description

(3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one: is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a benzoxazinone core, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves the condensation of 4-ethoxybenzaldehyde with 6-methyl-2H-1,4-benzoxazin-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The benzoxazinone core can participate in nucleophilic substitution reactions, where nucleophiles replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Hydroxylated compounds.

    Substitution: Amino or thio-substituted benzoxazinones.

Scientific Research Applications

Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology: Research is ongoing to explore its potential as a bioactive molecule, with studies investigating its interactions with various biological targets.

Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs with anti-inflammatory or anticancer properties.

Industry: The compound’s unique structure makes it a candidate for use in the development of new materials, such as polymers or coatings with specific properties.

Mechanism of Action

The exact mechanism of action of (3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one is not fully understood. it is believed to interact with molecular targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 2-[(2R,3E)-2-(4-ethoxyphenyl)-3-(1-hydroxyethylidene)-4,5-dioxopyrrolidin-1-yl]acetate
  • 6-{(3E)-2-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)(hydroxy)methylene]-4,5-dioxo-1-pyrrolidinyl}hexanoic acid

Uniqueness: Compared to similar compounds, (3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one stands out due to its benzoxazinone core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

3-[(Z)-2-(4-ethoxyphenyl)-2-hydroxyethenyl]-6-methyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C19H17NO4/c1-3-23-14-7-5-13(6-8-14)17(21)11-16-19(22)24-18-9-4-12(2)10-15(18)20-16/h4-11,21H,3H2,1-2H3/b17-11-

InChI Key

ULEZAMHVWYJQCS-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/C2=NC3=C(C=CC(=C3)C)OC2=O)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=CC2=NC3=C(C=CC(=C3)C)OC2=O)O

Origin of Product

United States

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